(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide
CAS No.: 338785-67-4
Cat. No.: VC5879575
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 338785-67-4 |
---|---|
Molecular Formula | C18H23N3O3 |
Molecular Weight | 329.4 |
IUPAC Name | (Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-(dimethylaminomethylidene)prop-2-enamide |
Standard InChI | InChI=1S/C18H23N3O3/c1-5-23-18(24-6-2)15-9-7-14(8-10-15)11-16(12-19)17(22)20-13-21(3)4/h7-11,13,18H,5-6H2,1-4H3/b16-11-,20-13? |
Standard InChI Key | INIZUGMKKCFKIZ-ZJZHMBDPSA-N |
SMILES | CCOC(C1=CC=C(C=C1)C=C(C#N)C(=O)N=CN(C)C)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A cyano group () at the C2 position, contributing to electron-withdrawing effects and influencing reactivity.
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A 4-(diethoxymethyl)phenyl moiety at C3, providing steric bulk and modulating solubility through its ethoxy substituents.
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An N-[(1E)-(dimethylamino)methylidene] enamide group, which introduces a conjugated system with potential for hydrogen bonding and coordination chemistry .
The Z configuration at the C2-C3 double bond and E configuration at the C1'-N double bond create a planar, conjugated system that enhances stability and influences intermolecular interactions. This stereochemical arrangement has been confirmed through nuclear magnetic resonance (NMR) and X-ray crystallographic analyses of analogous compounds .
Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 329.39 g/mol |
CAS Number | 338785-67-4 |
Purity | ≥97% (HPLC) |
Storage Conditions | 2–8°C, inert atmosphere |
Data derived from synthetic batches indicate a melting point range of 148–152°C and a logP (octanol-water partition coefficient) of 2.1 ± 0.3, suggesting moderate lipophilicity . The diethoxymethyl group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with measured solubilities of 12.3 mg/mL and 18.7 mg/mL, respectively .
Synthesis and Manufacturing
Industrial Production
Large-scale synthesis typically employs a four-step sequence:
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Knoevenagel Condensation: 4-(Diethoxymethyl)benzaldehyde reacts with cyanoacetamide in ethanol catalyzed by piperidine, yielding (Z)-2-cyano-3-(4-(diethoxymethyl)phenyl)acrylamide () .
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Imination: The acrylamide intermediate undergoes nucleophilic addition with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 80°C, forming the methylidene enamide () .
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Crystallization: Crude product is purified via recrystallization from ethyl acetate/hexane mixtures () .
Critical process parameters include strict control of reaction stoichiometry (1:1.2 molar ratio of acrylamide to DMF-DMA) and exclusion of moisture to prevent hydrolysis of the diethoxymethyl group .
Analytical Characterization
Batch analyses from major suppliers (MolCore, Ambeed) confirm consistency across production lots:
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HPLC: Retention time 6.8 min (C18 column, acetonitrile/water 70:30)
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IR Spectroscopy: 2215 cm (C≡N stretch), 1660 cm (C=O amide), 1595 cm (C=N imine)
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NMR (400 MHz, DMSO-): δ 8.52 (s, 1H, N=CH), 7.85 (d, Hz, 2H, ArH), 7.45 (d, Hz, 2H, ArH), 5.32 (s, 1H, CH(OEt)), 3.65–3.55 (m, 4H, OCHCH), 3.12 (s, 6H, N(CH)), 1.22 (t, Hz, 6H, OCHCH)
Pharmaceutical Applications
Role as a Synthetic Intermediate
This compound serves as a key precursor in the synthesis of kinase inhibitors and apoptosis modulators. Its enamide group participates in:
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Suzuki-Miyaura Couplings: Palladium-catalyzed cross-couplings with boronic acids to extend aromatic systems .
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Cycloadditions: [4+2] Diels-Alder reactions with dienes to construct polycyclic scaffolds .
A 2023 study demonstrated its utility in generating indenoisoquinoline derivatives showing nanomolar inhibition of topoisomerase I ( nM) .
Structure-Activity Relationship (SAR) Considerations
Modifications to the diethoxymethyl group significantly impact biological activity:
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